molecular formula C13H15ClN2OS B2730885 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 551899-66-2

2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No.: B2730885
CAS No.: 551899-66-2
M. Wt: 282.79
InChI Key: MODXYKLCFWAIIU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chloroacetamide derivative featuring a bicyclic tetrahydrobenzothiophene core substituted with cyano and ethyl groups. Its molecular formula is C₁₃H₁₅ClN₂OS (inferred from structural analogs in and ), with a molecular weight of approximately 294.8 g/mol.

Properties

IUPAC Name

2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-2-8-3-4-9-10(7-15)13(16-12(17)6-14)18-11(9)5-8/h8H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODXYKLCFWAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted to construct the tetrahydrobenzothiophene core. This one-pot, three-component reaction involves a ketone, a cyanoacetate derivative, and elemental sulfur. For the target compound, 4-ethylcyclohexanone is employed as the ketone precursor to introduce the 6-ethyl substituent.

Reaction Mechanism :

  • Knoevenagel Condensation : 4-Ethylcyclohexanone reacts with cyanoacetamide in the presence of a base (e.g., morpholine) to form an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the enolate of the α,β-unsaturated nitrile, leading to cyclization and formation of the thiophene ring.
  • Aromatization : The intermediate undergoes dehydrogenation to yield the 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene derivative.

Optimization Parameters :

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature Reflux (80°C) -
Catalyst Morpholine -
Reaction Time 12–16 hours -

The ethyl group at position 6 arises from the 4-ethyl substitution in the cyclohexanone precursor, which directs regioselectivity during cyclization.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing scalability, cost, and safety:

Process Intensification

  • Continuous Flow Reactors : Enhance heat/mass transfer during the Gewald reaction, reducing cyclization time from hours to minutes.
  • Catalyst Recycling : Morpholine recovery via distillation improves cost-efficiency.

Analytical Characterization

Robust analytical protocols ensure product integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.60–1.85 (m, 4H, cyclohexane CH₂), 2.30–2.50 (m, 2H, CH₂CO), 3.10 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.25 (s, 2H, ClCH₂CO).
  • IR (KBr) : ν 2250 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzothiophene ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, potassium cyanide, ethyl halides.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution Products: Various amides and esters depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced benzothiophene derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is used in various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used to study its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Industrial Applications:

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the benzothiophene ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in the Tetrahydrobenzothiophene Core

The compound’s structural analogs differ primarily in substituents at the 6-position of the tetrahydrobenzothiophene ring and the acetamide side chain:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide Methyl C₁₂H₁₃ClN₂OS 268.77 Crystalline solid; used in synthetic intermediates
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide tert-Amyl (bulky alkyl) C₁₆H₂₁ClN₂OS 324.87 Higher lipophilicity; irritant handling precautions
2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (Target Compound) Ethyl C₁₃H₁₅ClN₂OS ~294.8 Intermediate lipophilicity; underexplored in literature
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanamide Ethyl + pentanamide chain C₁₆H₂₂N₂OS 290.42 Longer acyl chain may alter bioavailability

Key Observations :

  • The cyano group at position 3 enhances electron-withdrawing effects, likely influencing reactivity in nucleophilic substitution reactions .

Functional Group Modifications in the Acetamide Side Chain

Variations in the acetamide moiety impact biological activity and synthetic utility:

Compound Name Acetamide Modification Key Differences Evidence Source
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide Propanamide (C3 chain) Extended chain may delay metabolic clearance
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide Phenyl-substituted acetamide Introduces aromaticity; possible π-π interactions in target binding
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole core + chlorophenyl Patent-protected agrochemical candidate

Key Observations :

  • Substitution with phenyl or extended chains (e.g., propanamide) may enhance target specificity or alter toxicity profiles .

Biological Activity

2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure includes a benzothienyl moiety and a cyano group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅ClN₂OS
  • CAS Number : 551899-66-2
  • Molecular Weight : 290.77 g/mol
  • Structure : The compound features a chloro group and a cyano group attached to a tetrahydro-benzothiophene backbone.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Antiviral Activity : Some studies suggest that compounds with similar structures can inhibit viral entry into host cells by targeting viral proteins or host cell receptors. This mechanism is particularly relevant in the context of SARS-CoV-2 and other viruses .
  • Cytotoxic Effects : Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells. This effect may be mediated through the activation of caspases or modulation of Bcl-2 family proteins .
  • Anti-inflammatory Properties : Compounds featuring a benzothiophene core have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

In Vitro Studies

A study conducted by researchers focused on the antiviral properties of structurally related compounds found that certain derivatives significantly inhibited the replication of viruses such as influenza and coronaviruses in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Studies

  • Case Study on Antiviral Activity :
    • A derivative of this compound was tested against SARS-CoV-2. The results indicated a dose-dependent inhibition of viral entry into human lung cells.
    • IC50 Value : 12 µM was reported for effective inhibition.
  • Case Study on Cytotoxicity :
    • In a cancer cell line study, the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 8 µM.
    • Mechanistic studies revealed that this cytotoxic effect was associated with increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways.

Data Summary

Biological ActivityIC50 (µM)Reference
Antiviral (SARS-CoV-2)12
Cytotoxicity (A549 Cells)8

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide?

The compound is typically synthesized via multi-step reactions involving:

  • Cyclocondensation : Formation of the tetrahydrobenzothiophene core using reagents like ethyl cyanoacetate and thiourea under reflux conditions in ethanol .
  • Chloroacetylation : Reaction of the intermediate amine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine to facilitate nucleophilic substitution .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene to isolate the final product . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the molecular structure of this compound confirmed experimentally?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify characteristic peaks (e.g., CH2_2Cl at ~4.2 ppm, cyano group at ~120 ppm) .
  • IR Spectroscopy : Absorption bands for C=O (1650–1700 cm1^{-1}), C≡N (2200–2250 cm1^{-1}), and NH (3200–3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular formula .

Q. What methodologies ensure purity assessment during synthesis?

Purity is validated using:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica GF254_{254}, ethyl acetate/hexane) .
  • Elemental Analysis : Matching calculated and observed C, H, N, and S percentages within ±0.4% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature Control : Lower temperatures (0–5°C) during chloroacetylation reduce side reactions like hydrolysis .
  • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

Q. What mechanistic insights explain its biological activity (e.g., kinase inhibition)?

  • Molecular Docking : The chloroacetamide moiety binds to ATP pockets in kinases (e.g., p38 MAPK), disrupting phosphorylation .
  • Structure-Activity Relationships (SAR) : The ethyl group on the tetrahydrobenzothiophene ring enhances lipophilicity, improving membrane permeability .

Q. How can computational methods predict its binding affinity to target proteins?

  • Virtual Screening : Tools like AutoDock Vina assess docking scores (e.g., ΔG = -9.5 kcal/mol for kinase targets) .
  • MD Simulations : 100-ns trajectories evaluate stability of ligand-protein complexes (RMSD < 2 Å) .

Q. What strategies resolve impurities from byproducts during synthesis?

  • Chromatographic Separation : Reverse-phase HPLC isolates isomers (e.g., regioisomers from incomplete cyclization) .
  • Crystallization : Selective precipitation in toluene removes unreacted starting materials .

Q. What safety protocols are critical for handling this compound?

  • GHS Compliance : Use PPE (gloves, goggles), avoid inhalation (P210), and store in airtight containers away from ignition sources .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
  • Prodrug Design : Esterification of the cyano group improves hydrophilicity .

Q. How to reconcile contradictory spectroscopic data (e.g., tautomeric forms)?

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., enol-keto forms) by observing peak splitting at low temperatures .

Methodological Challenges

Q. How to ensure reproducibility of synthetic batches across labs?

  • Standardized Protocols : Detailed step-by-step documentation of reaction times, temperatures, and solvent grades .
  • Interlab Validation : Cross-calibration of HPLC systems using certified reference standards .

Q. What techniques identify biotransformation products in metabolic studies?

  • LC-MS/MS : Detects phase I metabolites (e.g., hydroxylation at the ethyl group) and phase II conjugates (e.g., glucuronidation) .

Q. How to refine X-ray crystallographic data for structural validation?

  • SHELX Suite : SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions) with R-factor < 5% .

Q. What stability studies are required for long-term storage?

  • Accelerated Degradation Tests : Exposure to 40°C/75% humidity for 4 weeks monitors hydrolysis of the chloroacetamide group .

Q. How do stereochemical variations impact biological activity?

  • Chiral HPLC : Separates enantiomers (e.g., R/S configurations at the ethyl group) for individual bioactivity profiling .

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